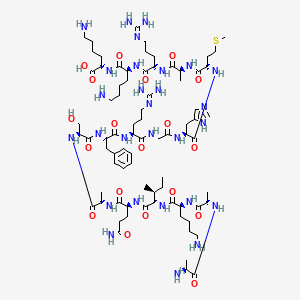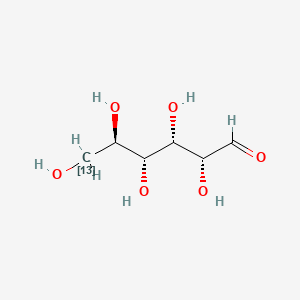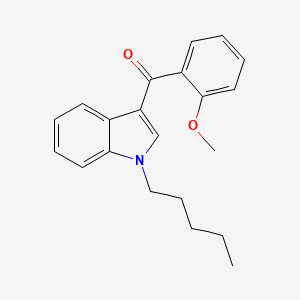
Flumioxazin-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flumioxazin-13C3 (FLU-13C3) is a synthetic herbicide that belongs to the oxadiazon family. It is a broad-spectrum pre-emergence herbicide that is used to control a variety of weeds, including annual grasses, sedges, and broadleaved weeds, in a wide range of crops. FLU-13C3 is a non-selective herbicide that works by inhibiting the growth of weeds, thus preventing them from emerging and competing with the crop for nutrients and sunlight.
Detaillierte Synthesemethode
Starting Materials
3,5-dibromo-4-hydroxybenzonitrile-13C3, 4-chloro-2-fluoro-5-(trifluoromethyl)pyridine, sodium hydride, trimethylsilyl azide, palladium(II) acetate, triphenylphosphine, copper(I) iodide, sodium ascorbate, potassium carbonate, acetic acid, methanol
Reaction
Step 1: 3,5-dibromo-4-hydroxybenzonitrile-13C3 is reacted with sodium hydride in DMF to form the corresponding phenoxide., Step 2: The phenoxide is then reacted with trimethylsilyl azide in the presence of copper(I) iodide and triphenylphosphine to form the corresponding azide., Step 3: The azide is then reduced with palladium(II) acetate and sodium ascorbate to form the corresponding amine., Step 4: 4-chloro-2-fluoro-5-(trifluoromethyl)pyridine is reacted with potassium carbonate in DMF to form the corresponding pyridine-2,5-diol., Step 5: The amine from Step 3 is then reacted with the pyridine-2,5-diol from Step 4 in the presence of acetic acid to form Flumioxazin-13C3., Step 6: Flumioxazin-13C3 is then purified and isolated using standard techniques such as column chromatography and recrystallization.
Wirkmechanismus
Flumioxazin-13C3 works by inhibiting the growth of weeds by preventing them from emerging and competing with the crop for nutrients and sunlight. It does this by blocking the synthesis of cell wall components, such as cellulose and pectin, which are essential for the growth and development of plants. The herbicide also affects the production of enzymes involved in photosynthesis and respiration, resulting in the inhibition of growth and development.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Flumioxazin-13C3 on plants are complex and are not yet fully understood. However, it is known that the herbicide affects the production of enzymes involved in photosynthesis and respiration, resulting in the inhibition of growth and development. Additionally, it has been shown to inhibit the synthesis of cell wall components, such as cellulose and pectin, which are essential for the growth and development of plants.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Flumioxazin-13C3 in lab experiments include its broad-spectrum activity, its low cost, and its low toxicity. Additionally, it is easy to use and is effective at controlling a wide range of weeds. The main limitation of using Flumioxazin-13C3 in lab experiments is that it is not selective and can affect the growth and development of the crop as well as the weeds.
Zukünftige Richtungen
Future research on Flumioxazin-13C3 could focus on developing more effective and selective herbicides. Additionally, research could focus on improving the efficacy of the herbicide by exploring different application methods and formulations. Other future research could focus on understanding the biochemical and physiological effects of the herbicide on plants and developing strategies to reduce its negative effects. Additionally, research could focus on developing strategies to reduce the environmental impact of the herbicide and exploring ways to reduce its cost.
Wissenschaftliche Forschungsanwendungen
Flumioxazin-13C3 is used in scientific research to study the effects of herbicides on plant growth and development. It has been used to study the effects of herbicides on the growth and development of a variety of crops, such as corn, soybeans, and wheat. It has also been used to study the effects of herbicides on weeds in order to develop more effective herbicides.
Eigenschaften
CAS-Nummer |
1346604-88-3 |
|---|---|
Produktname |
Flumioxazin-13C3 |
Molekularformel |
C19H15FN2O4 |
Molekulargewicht |
357.314 |
IUPAC-Name |
2-(7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C19H15FN2O4/c1-2-7-21-15-9-14(13(20)8-16(15)26-10-17(21)23)22-18(24)11-5-3-4-6-12(11)19(22)25/h1,8-9H,3-7,10H2/i1+1,2+1,7+1 |
InChI-Schlüssel |
FOUWCSDKDDHKQP-BTCZPRMESA-N |
SMILES |
C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F |
Synonyme |
2-[7-Fluoro-3,4-dihydro-3-oxo-4-(2-propyn-1-yl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione-13C3; Flumizin-13C3; Guillotine-13C3; Pledge-13C3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



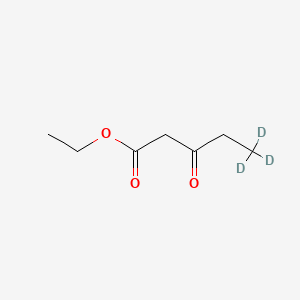
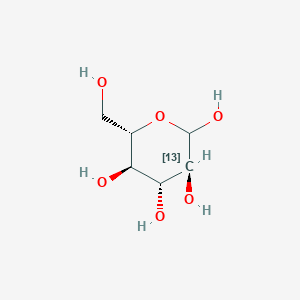

![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)


